molecular formula C7H10ClN3 B1603203 (4-Chloro-pyrimidin-2-yl)-isopropyl-amine CAS No. 71406-60-5

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Cat. No.: B1603203
CAS No.: 71406-60-5
M. Wt: 171.63 g/mol
InChI Key: WYLDVMUJJXJBJS-UHFFFAOYSA-N
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Description

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The isopropylamine group can be oxidized to form corresponding imines or amides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Imines or amides.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

    Agrochemicals: Used in the development of herbicides and fungicides due to its ability to interfere with specific biochemical pathways in plants and fungi.

    Biological Research: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and isopropylamine group contribute to its binding affinity and specificity. For instance, in kinase inhibition, the compound may bind to the ATP-binding site, preventing phosphorylation and subsequent signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-pyrimidin-2-yl)-dimethyl-amine
  • (4-Chloro-pyrimidin-2-yl)-cyclopropyl-amine
  • N-(4-Chloropyrimidin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

Compared to similar compounds, (4-Chloro-pyrimidin-2-yl)-isopropyl-amine offers a unique combination of steric and electronic properties due to the isopropylamine group. This can result in different binding affinities and selectivities, making it a valuable compound for specific applications in medicinal and agricultural chemistry.

Properties

IUPAC Name

4-chloro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-7-9-4-3-6(8)11-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLDVMUJJXJBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604643
Record name 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-60-5
Record name 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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